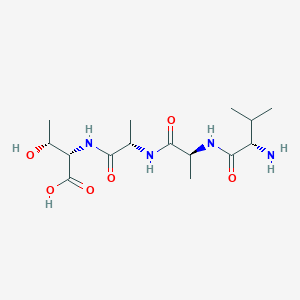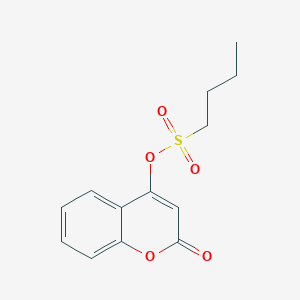![molecular formula C21H24N2O2S B12529164 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- CAS No. 651334-90-6](/img/structure/B12529164.png)
1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features a sulfonyl group attached to the indole ring, along with a piperidinylmethyl substituent, making it a unique and versatile molecule in chemical research and industrial applications.
Métodos De Preparación
The synthesis of 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base . The piperidinylmethyl group is often added through N-alkylation reactions, where the indole nitrogen is alkylated using a piperidinylmethyl halide .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the indole ring.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- involves its interaction with various molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing its binding affinity to enzymes and receptors . The indole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Similar compounds to 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- include other indole derivatives with sulfonyl and alkyl substituents. Some examples are:
1H-Indole, 3-ethyl-1-[(4-methylphenyl)sulfonyl]-: This compound has an ethyl group instead of a piperidinylmethyl group, which may alter its reactivity and biological activity.
1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-methyl-: The presence of a methyl group instead of a piperidinylmethyl group can affect the compound’s solubility and binding properties.
The uniqueness of 1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-piperidinylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
651334-90-6 |
|---|---|
Fórmula molecular |
C21H24N2O2S |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)sulfonyl-1-(piperidin-3-ylmethyl)indole |
InChI |
InChI=1S/C21H24N2O2S/c1-16-8-10-18(11-9-16)26(24,25)21-15-23(14-17-5-4-12-22-13-17)20-7-3-2-6-19(20)21/h2-3,6-11,15,17,22H,4-5,12-14H2,1H3 |
Clave InChI |
FNFLHJFBIWLMRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC4CCCNC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Diiodo-2-[(2-methylacryloyl)oxy]benzoic acid](/img/structure/B12529094.png)
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(thiophen-3-yl)-4H-pyran-4-one](/img/structure/B12529105.png)


![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate](/img/structure/B12529133.png)

![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12529150.png)

![2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12529168.png)
![1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene](/img/structure/B12529171.png)
![3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12529175.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12529178.png)
![N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide](/img/structure/B12529182.png)

